molecular formula C13H20N2O2 B1145374 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde CAS No. 1428118-40-4

2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde

Cat. No.: B1145374
CAS No.: 1428118-40-4
M. Wt: 236.31 g/mol
InChI Key: LNEGZKZTVLXZFX-WCQYABFASA-N
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Preparation Methods

The synthetic routes for 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde typically involve the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a hydrazine derivative with an aldehyde in the presence of a suitable catalyst . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde can be compared with other similar compounds, such as:

    Hydrazinecarboxaldehyde derivatives: These compounds share similar structural features but may differ in their specific substituents and stereochemistry.

    Aldehyde derivatives: Compounds with similar aldehyde functional groups but different side chains and stereochemistry.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydrazine and aldehyde functional groups, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

1428118-40-4

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-[[(2S,3R)-2-phenylmethoxypentan-3-yl]amino]formamide

InChI

InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)/t11-,13+/m0/s1

InChI Key

LNEGZKZTVLXZFX-WCQYABFASA-N

Isomeric SMILES

CC[C@H]([C@H](C)OCC1=CC=CC=C1)NNC=O

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)NNC=O

Origin of Product

United States

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